![molecular formula C13H18N2O B14362504 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl CAS No. 96022-53-6](/img/structure/B14362504.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl: is a complex organic compound belonging to the quinazoline family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a quinazoline ring. The presence of multiple hydrogenated positions and a methyl group at the 9th position adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl can be achieved through various methods. One common approach involves the Ullmann condensation reaction. This method typically involves the reaction of 2-bromomethyl-6-nitroquinazolin-4-one with pyridine in acetonitrile under microwave irradiation for a short duration. The resulting product undergoes nitro reduction using iron in ethanol/acetic acid/water under ultrasonic irradiation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
化学反応の分析
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl involves its interaction with specific molecular targets and pathways. For instance, its role as an efflux pump inhibitor in bacteria involves binding to the efflux pump proteins, thereby blocking the expulsion of antibiotics and enhancing their efficacy . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to modulate various cellular pathways and inhibit the growth of pathogens .
類似化合物との比較
Similar Compounds
- 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl
- 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one
Uniqueness
Compared to similar compounds, 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl is unique due to its fully hydrogenated structure and the presence of a methyl group at the 9th position. This structural difference imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
96022-53-6 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
1-methyl-1,2,3,4,6,7,8,9-octahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H18N2O/c1-9-5-4-6-10-12(9)13(16)15-8-3-2-7-11(15)14-10/h9H,2-8H2,1H3 |
InChIキー |
MIWWVVZYYMXOCI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=C1C(=O)N3CCCCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)

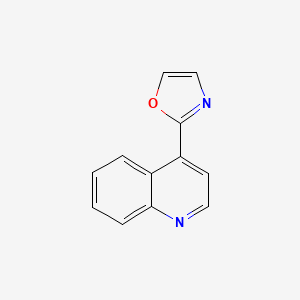
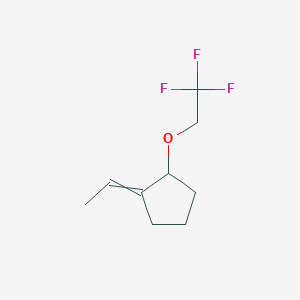
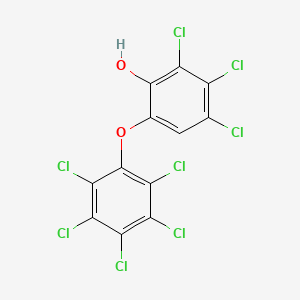
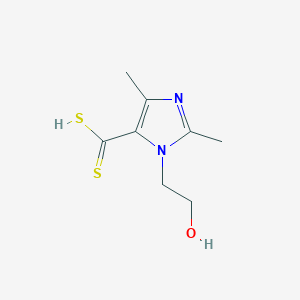
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


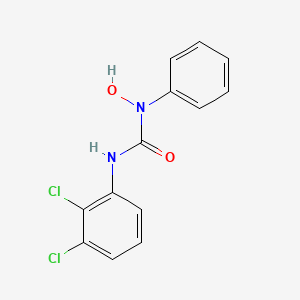
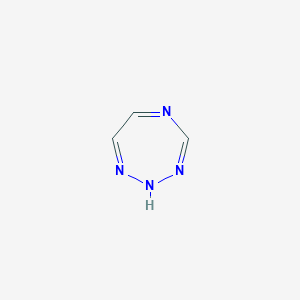
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
